Z-D-Dap(Fmoc)-OH

Overview

Description

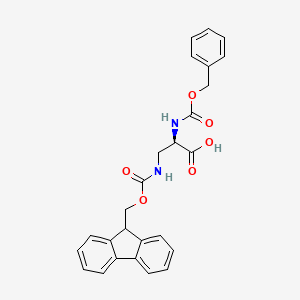

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps. The process begins with the protection of the amino groups using Fmoc and Cbz protecting groups. The reaction conditions often include the use of bases like diisopropylethylamine (DIPEA) and solvents such as dimethylformamide (DMF). The final product is obtained through purification techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems like high-performance liquid chromatography (HPLC) are common. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of Fmoc and Cbz groups using reagents like piperidine and hydrogenation, respectively.

Coupling Reactions: Formation of peptide bonds using coupling agents like HATU or EDCI.

Substitution Reactions: Introduction of various functional groups through nucleophilic substitution.

Common Reagents and Conditions

Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with palladium on carbon for Cbz removal.

Coupling: HATU or EDCI in the presence of DIPEA.

Substitution: Nucleophiles like amines or alcohols in polar aprotic solvents.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which are crucial intermediates in the synthesis of more complex molecules .

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Serves as a building block for the synthesis of biologically active peptides.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc and Cbz groups protect the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, leading to the synthesis of desired peptides .

Comparison with Similar Compounds

Similar Compounds

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- 16-((((9H-芴-9-基)甲氧基)羰基)氨基)十六烷酸

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its dual protection with both Fmoc and Cbz groups. This dual protection allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis compared to other similar compounds .

Biological Activity

Z-D-Dap(Fmoc)-OH, also known as N-alpha-Z-N-beta-Fmoc-D-2,3-diaminopropionic acid, is a significant compound in the field of peptide synthesis and medicinal chemistry. This article explores its biological activity, applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of two protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Z) group. These modifications enhance its utility in solid-phase peptide synthesis (SPPS) by providing stability and selective deprotection capabilities. The compound serves primarily as a building block for synthesizing peptides that may exhibit various biological activities, including antimicrobial and anticancer properties .

Applications in Biological Research

The biological activity of this compound can be inferred from its applications in several fields:

- Medicinal Chemistry : It is utilized in the synthesis of peptide-based drugs and probes. Peptides synthesized with this compound have been shown to interact with biological targets, potentially leading to therapeutic applications.

- Immunology : Peptides incorporating this compound are used to create antigens for vaccine development. Research indicates that these peptides can elicit strong immune responses, making them promising candidates for immunotherapy.

- Proteomics : The compound aids in synthesizing complex peptides for structural analysis, contributing to our understanding of protein interactions and functions.

Biological Activity and Mechanism

While specific biological activities of this compound itself are not extensively documented, the peptides synthesized using this compound can exhibit diverse activities based on their sequences and structures. Potential activities include:

- Antimicrobial Properties : Research has indicated that peptides derived from this compound may possess antimicrobial effects against pathogens such as Staphylococcus aureus. The mechanism often involves disruption of bacterial membrane integrity .

- Anticancer Activity : Some studies suggest that certain peptide sequences synthesized with this compound can induce apoptosis in cancer cells, although specific sequences demonstrating this effect require further investigation.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds used in peptide synthesis:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Diaminobutyric Acid (Z) | Contains a longer side chain than D-diaminopropionic acid | Useful for enhancing biological activity |

| Fmoc-Lysine (Boc) | Contains an ε-amino group | Often used to introduce positive charges into peptides |

| Fmoc-D-Ornithine (Z) | Longer side chain compared to D-diaminobutyric acid | May enhance certain biological activities |

This compound is unique due to its specific combination of protecting groups, allowing for greater control during peptide synthesis. This dual protection minimizes side reactions while enabling the construction of complex peptide structures.

Case Studies

- Vaccine Development : A study demonstrated that peptides synthesized using this compound could stimulate immune cells effectively, leading to enhanced immune responses against specific antigens. This suggests potential applications in developing vaccines against infectious diseases.

- Antimicrobial Peptides : Research on antimicrobial peptides derived from this compound showed promising results against MRSA strains. The peptides exhibited significant inhibition rates, highlighting their potential as therapeutic agents against resistant bacterial infections .

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNXKRRMCSKJJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679831 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185968-90-5 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.